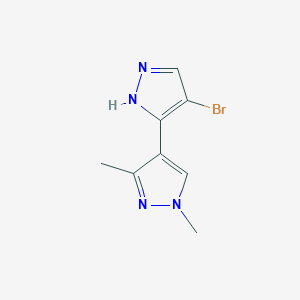

4-Bromo-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole

概要

説明

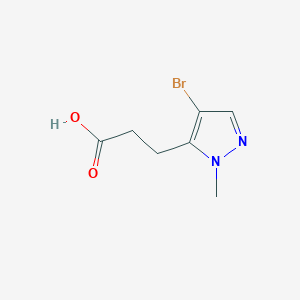

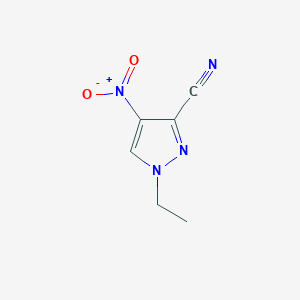

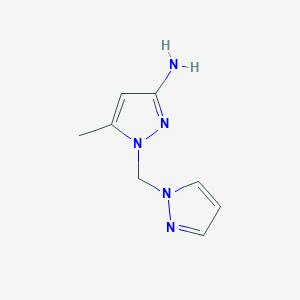

4-Bromo-1’,3’-dimethyl-1H,1’H-3,4’-bipyrazole is a chemical compound with the empirical formula C5H7BrN2 . It is a heterocyclic compound, specifically a pyrazole derivative .

Molecular Structure Analysis

The molecular weight of 4-Bromo-1’,3’-dimethyl-1H,1’H-3,4’-bipyrazole is 175.03 . The InChI key for this compound is UESOBPUTZLYSGI-UHFFFAOYSA-N . The SMILES string representation is Cc1nn©cc1Br .Chemical Reactions Analysis

While specific chemical reactions involving 4-Bromo-1’,3’-dimethyl-1H,1’H-3,4’-bipyrazole are not available, bromopyrazoles are known to react with various compounds. For instance, 4-bromopyrazole can react with titanium tetrachloride to afford binary adducts .Physical And Chemical Properties Analysis

4-Bromo-1’,3’-dimethyl-1H,1’H-3,4’-bipyrazole is a liquid with a refractive index of 1.521 and a density of 1.487 g/mL at 25 °C . The compound has a flash point of 103 °C .科学的研究の応用

Corrosion Inhibition

Bipyrazole derivatives, including those similar to 4-Bromo-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole, have been studied for their effectiveness as corrosion inhibitors. For example, a study found that certain bipyrazole compounds efficiently inhibited corrosion of C38 steel in an acidic medium, with efficiency increasing at higher inhibitor concentrations. These compounds were observed to act as mixed-type inhibitors, affecting both anodic and cathodic reactions in corrosion processes (Zarrok et al., 2012).

Antibacterial and Antifungal Activities

Some bipyrazole derivatives, similar to this compound, have shown potential antibacterial and antifungal properties. A study synthesized and evaluated the antibacterial and antifungal activities of new bipyrazole compounds, finding promising results against various bacteria and fungi (Pundeer et al., 2013).

Crystal Structures and Molecular Interactions

The crystal structures of 4-bromopyrazole derivatives, which are structurally related to this compound, have been determined. These structures feature intermolecular hydrogen bonds and weak C-H…Br contacts, forming a three-dimensional network. This type of study helps in understanding the molecular interactions and potential applications of these compounds in various fields (Foces-Foces et al., 1999).

DNA Intercalation and Anticancer Properties

Bipyrazole-based palladium(II) complexes, which are related to the chemical class of this compound, have been explored as DNA intercalators and potential anticancer agents. These compounds showed significant interaction with DNA and demonstrated the ability to cleave plasmid DNA, suggesting their potential use in cancer therapy (Thakor et al., 2019).

Solid-State Coordination Chemistry

In the field of solid-state coordination chemistry, the reactions of bipyrazolyl ligands, closely related to this compound, with copper salts have been investigated. These studies have led to the development of unique copper/bipyrazole complexes, contributing to the understanding of molecular structures and interactions in coordination chemistry (Ouellette et al., 2015).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and rinsing cautiously with water for several minutes if it comes into contact with eyes .

将来の方向性

While specific future directions for 4-Bromo-1’,3’-dimethyl-1H,1’H-3,4’-bipyrazole are not available, bromopyrazoles in general have potential applications in the synthesis of various pharmaceutical and biologically active compounds . They can also be used as starting materials in the synthesis of 1,4′-bipyrazoles .

作用機序

Target of Action

The primary targets of 4-Bromo-1’,3’-dimethyl-1H,1’H-3,4’-bipyrazole are currently unknown. This compound is a derivative of pyrazole, a heterocyclic aromatic organic compound

Mode of Action

As a pyrazole derivative, it may interact with its targets via non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces . The bromine atom could potentially enhance the compound’s reactivity, allowing it to form covalent bonds with its targets.

Biochemical Pathways

Pyrazole derivatives have been implicated in a variety of biological processes, including oxidative phosphorylation and ATP exchange . .

Result of Action

Given its structural similarity to other pyrazole derivatives, it may have potential inhibitory effects . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-1’,3’-dimethyl-1H,1’H-3,4’-bipyrazole. For instance, the compound is moisture sensitive , which could affect its stability and activity. Additionally, factors such as pH, temperature, and the presence of other molecules could influence its interactions with its targets.

特性

IUPAC Name |

4-(4-bromo-1H-pyrazol-5-yl)-1,3-dimethylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN4/c1-5-6(4-13(2)12-5)8-7(9)3-10-11-8/h3-4H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHJVEWYVTSPEPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C2=C(C=NN2)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-YL]methyl}benzoic acid](/img/structure/B3197604.png)

![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride](/img/structure/B3197685.png)